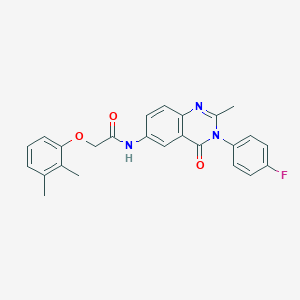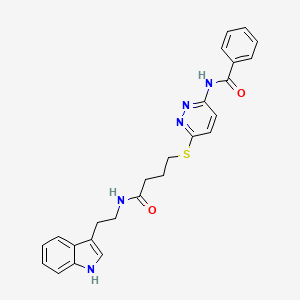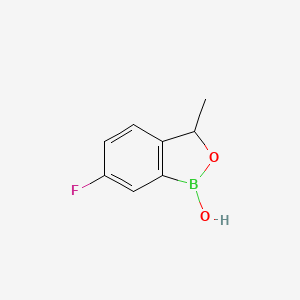
6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is a chemical compound . It is a member of the class of benzoxaboroles . Benzoxaborole, as a versatile scaffold, plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry .
Synthesis Analysis
The synthesis of 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole involves a synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is based on the benzoxaborole scaffold . The presence of the fluorine atom reduces both the molecular dipole moment and the hydrogen bond acceptor abilities of a ring oxygen atom, hence affecting the structure of the main hydrogen-bonded motif .Chemical Reactions Analysis
Benzoxaboroles, including 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole, exhibit the highest reactivity among different derivatives of phenylboronic acids . This might be related to their unbalanced coordination sphere .Physical And Chemical Properties Analysis
The molecular formula of 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is C7H7BO2 . Its molecular weight is 133.942 g/mol .Aplicaciones Científicas De Investigación
Antifungal Applications
Benzoxaboroles, including 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole, have shown significant potential as antifungal agents . They have been applied in the treatment of onychomycosis, a fungal infection of the nail, with compounds such as tavaborole receiving approval for this indication . The ability of these compounds to inhibit fungal growth by targeting specific enzymes critical to the fungal life cycle makes them valuable in medicinal chemistry.
Antibacterial Properties
The structural scaffold of benzoxaboroles lends itself to antibacterial activity. Researchers have explored the use of these compounds in combating bacterial infections, particularly those resistant to traditional antibiotics. The mechanism often involves the inhibition of enzymes essential for bacterial survival, rendering the bacteria unable to sustain themselves .
Antiviral Activity
Benzoxaboroles have been investigated for their antiviral properties . Their mode of action typically includes the inhibition of viral replication enzymes or the disruption of viral protein synthesis. This line of research is crucial in the development of new treatments for viral infections that are currently difficult to manage with existing drugs .
Anti-Parasitic Effects
Compounds like 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole have been studied for their efficacy against parasitic infections. For instance, chalcone-benzoxaborole hybrid molecules have shown potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness . This application is particularly important for developing therapeutic agents for neglected tropical diseases.
Anti-Inflammatory Uses
The benzoxaborole framework has been utilized in the development of anti-inflammatory drugs. AN2728, a benzoxaborole derivative, has been studied for the topical treatment of psoriasis and atopic dermatitis. Its anti-inflammatory action is attributed to the inhibition of specific cytokines and enzymes involved in the inflammatory response .
Enzyme Inhibition for Chronic Diseases
Benzoxaboroles have been identified as inhibitors of various enzymes, such as aminoacyl-tRNA synthetases, which are pivotal in protein synthesis. By inhibiting these enzymes, benzoxaboroles can be used to treat chronic diseases where protein synthesis plays a role in disease progression or symptoms .
Safety And Hazards
Direcciones Futuras
Benzoxaboroles, including 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole, have been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents . The design and development of new drugs with potential antimicrobial activity are needed . Therefore, future research could focus on modifying the structure of existing drug molecules to improve their antimicrobial activity .
Propiedades
IUPAC Name |
6-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO2/c1-5-7-3-2-6(10)4-8(7)9(11)12-5/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYLCBVUUKQCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)F)C(O1)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

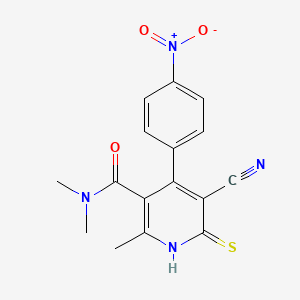
![N-(4-acetamidophenyl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2934657.png)

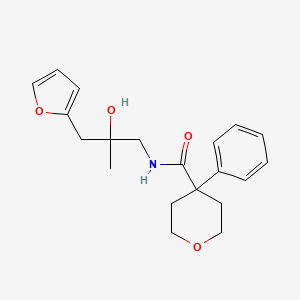
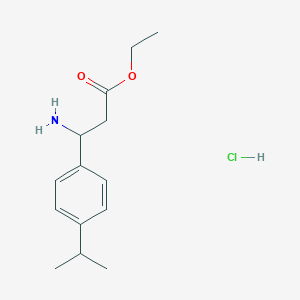
![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934668.png)



![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)
